1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone
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Overview
Description
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with methyl and sulfanylidene groups, making it a unique entity in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one typically involves the reaction of appropriate pyrimidine derivatives with sulfur-containing reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve:
Starting Materials: Pyrimidine derivatives, methylating agents, and sulfur sources.
Reaction Conditions: The reactions are often carried out in organic solvents such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving multi-step synthesis and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, thiols, and substituted pyrimidines.
Scientific Research Applications
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(2,4-dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(2,4-dimethyl-6-sulfanylidene-5H-pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-4-7(5(2)11)8(12)10-6(3)9-4/h7H,1-3H3 |
InChI Key |
FCOJMBWVHFKRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=S)C1C(=O)C)C |
Origin of Product |
United States |
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